DMTr-TNA A(Bz)-amidite

CAS No.:

Cat. No.: VC18363786

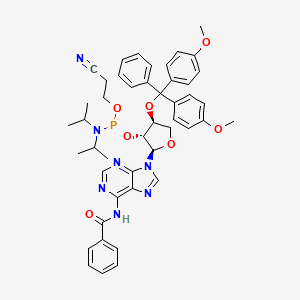

Molecular Formula: C46H50N7O7P

Molecular Weight: 843.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H50N7O7P |

|---|---|

| Molecular Weight | 843.9 g/mol |

| IUPAC Name | N-[9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |

| Standard InChI | InChI=1S/C46H50N7O7P/c1-31(2)53(32(3)4)61(58-27-13-26-47)60-41-39(28-57-45(41)52-30-50-40-42(48-29-49-43(40)52)51-44(54)33-14-9-7-10-15-33)59-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29-32,39,41,45H,13,27-28H2,1-6H3,(H,48,49,51,54)/t39-,41+,45+,61?/m0/s1 |

| Standard InChI Key | QDGHMYBPKHSPSZ-BZWOVQDPSA-N |

| Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](CO[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

DMTr-TNA A(Bz)-amidite consists of three modular components:

-

Threose Sugar Backbone: The α-L-threofuranosyl sugar adopts a four-membered ring structure, distinct from the five-membered ribose/deoxyribose in RNA/DNA. This configuration reduces conformational flexibility, enhancing duplex stability .

-

Protective Groups:

-

Phosphoramidite Linkage: The 2'-O-(2-cyanoethoxy)(diisopropylamino)phosphino group facilitates sequential coupling to the 5'-OH of growing TNA strands .

Table 1: Structural Comparison of DMTr-TNA A(Bz)-Amidite and Analogues

| Compound | Sugar Type | Protective Groups | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| DMTr-TNA A(Bz)-amidite | α-L-threofuranosyl | 3'-DMTr, N6-Bz | 843.91 | TNA oligonucleotide synthesis |

| DMTr-TNA U-amidite | α-L-threofuranosyl | 3'-DMTr, N3-Benzoyl uracil | 819.88 | TNA-RNA hybridization studies |

| 5'-O-DMT-N6-Bz-adenosine | β-D-ribofuranosyl | 5'-DMTr, N6-Bz | 787.82 | DNA/RNA synthesis |

Spectroscopic and Stability Data

-

UV-Vis Absorption: λₘₐₓ = 260 nm (adenine chromophore), ε = 15,400 L·mol⁻¹·cm⁻¹ .

-

Solubility: Freely soluble in anhydrous acetonitrile (>50 mg/mL) and dichloromethane; insoluble in aqueous buffers .

-

Stability: Stable at -20°C under argon for >12 months. Degrades upon exposure to moisture, acids, or elevated temperatures (>40°C).

Synthetic Approaches and Mechanochemical Optimization

Conventional Solid-Phase Synthesis

DMTr-TNA A(Bz)-amidite is typically incorporated into TNA oligomers via phosphoramidite chemistry on controlled pore glass (CPG) supports:

-

Deprotection: The DMTr group is removed using 3% trichloroacetic acid (TCA) in dichloromethane, exposing the 3'-OH for coupling.

-

Coupling: A 0.1 M solution of DMTr-TNA A(Bz)-amidite in acetonitrile reacts with the support-bound oligonucleotide in the presence of 5-ethylthio-1H-tetrazole (ETT) as an activator (10 min, room temperature) .

-

Capping: Unreacted 5'-OH groups are acetylated using acetic anhydride and N-methylimidazole to prevent deletion sequences.

-

Oxidation: The phosphite triester is converted to a phosphate triester using 0.02 M iodine in THF/water/pyridine .

Table 2: Coupling Efficiency Under Varied Conditions

| Activator | Reaction Time (min) | Coupling Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 5-Ethylthio-1H-tetrazole | 10 | 98.5 | 99.2 |

| DCI | 15 | 95.1 | 97.8 |

| Py·TFA | 20 | 92.3 | 96.5 |

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball milling to reduce solvent use and improve atom economy:

-

Protocol: DMTr-TNA A(Bz)-amidite (1.5 eq), 5'-OH nucleoside (1 eq), and DCI activator (2.5 eq) are milled at 25 Hz for 60 min with a 5 mm steel ball .

-

Advantages:

Applications in Nucleic Acid Engineering

TNA-DNA Heteroduplex Formation

TNAs synthesized with DMTr-TNA A(Bz)-amidite form stable duplexes with complementary DNA/RNA:

-

Melting Temperature (Tₘ): TNA:DNA duplexes exhibit Tₘ values 2–5°C higher than equivalent DNA:DNA pairs due to reduced phosphate charge repulsion .

-

Nuclease Resistance: TNAs retain >80% integrity after 24 h in 10% fetal bovine serum, whereas DNA degrades completely within 2 h.

Engineered Polymerases for TNA Replication

Structural studies of Kod-RI polymerase reveal key interactions during TNA synthesis:

-

Active Site Geometry: The closed ternary complex shows a suboptimal 3.2 Å gap between the primer 3'-OH and tATP α-phosphate, explaining slow catalysis (kₚₒₗ = 0.02 s⁻¹ vs. 50 s⁻¹ for DNA) .

-

Template Binding: Nine base pairs of the primer-template duplex are recognized via minor groove contacts, with conserved residues (Tyr526, Arg518) stabilizing the phosphodiester backbone .

Table 3: Crystallographic Data for Kod-RI Polymerase Complexes

| Parameter | Apo | Binary | Closed Ternary |

|---|---|---|---|

| Resolution (Å) | 2.8 | 3.0 | 3.2 |

| Rwork/Rfree | 0.268/0.317 | 0.236/0.283 | 0.256/0.295 |

| P/T Duplex Atoms | – | 529 | 528 |

Comparative Analysis with Natural and Modified Nucleotides

Hybridization Performance

-

Mismatch Discrimination: TNA probes incorporating DMTr-TNA A(Bz)-amidite show a ΔTₘ of 8–12°C for single-base mismatches vs. 4–6°C for DNA.

-

Thermodynamic Stability: ΔG° for TNA:DNA duplexes is -9.2 kcal/mol vs. -7.8 kcal/mol for DNA:DNA, attributed to enhanced base stacking .

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume